molecular formula C11H12N2O B078158 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- CAS No. 13682-32-1

1H-Imidazole-4-methanol, 5-methyl-2-phenyl-

Cat. No.: B078158
CAS No.: 13682-32-1
M. Wt: 188.23 g/mol
InChI Key: RUEBPOOTFCZRBC-UHFFFAOYSA-N
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Description

1H-Imidazole-4-methanol, 5-methyl-2-phenyl- is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-methyl-2-phenyl-1H-imidazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8-10(7-14)13-11(12-8)9-5-3-2-4-6-9/h2-6,14H,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEBPOOTFCZRBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074821
Record name 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13682-32-1
Record name 4-Methyl-2-phenyl-1H-imidazole-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13682-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-phenyl-1H-imidazole-4-methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013682321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-2-phenyl-1H-imidazole-4-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.792
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A 100 gm. portion of benzamidine hydrochloride is dissolved in a minimum of water (350 ml.) at room temperature. A 67 gm. portion of freshly distilled 2,3-butanedione is added giving a yellow solution. Adjusting the pH to 6-7 with 2N NaOH gives a solid which is allowed to stand at 0° C. for 2 hours, collected, pressed dry and then washed with 100 ml. of acetone. This material is heated with stirring on a steam bath with 855 ml. of concentrated HCl and 2437 ml. of water for 4 hours giving a solution. Cooling to room temperature overnight and then to 0° C. produces a solid which is collected and air dried. This solid is dissolved in 350 ml. of ethanol, filtered and cooled producing a gel, which is taken up in 250 ml. of 50°-60° C. water, adjusted to pH 5.5 with concentrated NaOH and then to pH 7-8 with solid KHCO3. The mixture is cooled to 0° C. and the product is collected, washed with water, and air dried. This product is recrystallized from 1 liter of methanol giving the final product, m.p. 197°-199° C.
Name
benzamidine hydrochloride
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350 mL
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KHCO3
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Synthesis routes and methods II

Procedure details

Benzamidine hydrochloride (100 g) is dissolved in a minimum of water (350 ml) at room temperature. Freshly distilled 2,3-butanedione (67 g) is added giving a yellow solution. Adjusting the pH to 6-7 with 2N sodium hydroxide gives a solid which is allowed to stand at 0° C for 2 hours, collected, pressed dry and then washed with acetone (100 ml). This material is heated with stirring on a steam bath with concentrated hydrochloric acid (855 ml) and water (2437 ml) for 4 hours giving a solution. Cooling to room temperature overnight and then to 0° C produces a solid which is collected and air dried. This solid is dissolved in ethanol (350 ml), filtered and cooled producing a gel, which is taken up in 250 ml of 50°-60° C water, adjusted to pH 5.5 with concentrated sodium hydroxide and then to pH 7-8 with solid potassium bicarbonate. The mixture is cooled to 0° C and the product is collected, washed with water, and air dried. This product is recrystallized from methanol (1000 ml) giving the title product, m.p. 197°-199° C.
Name
Benzamidine hydrochloride
Quantity
100 g
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reactant
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350 mL
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67 g
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